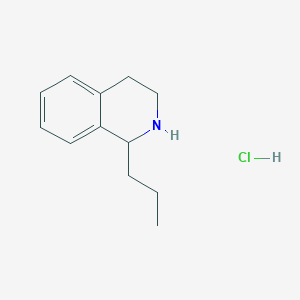

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

1-propyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12;/h3-4,6-7,12-13H,2,5,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFVQGNTCZAURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a propyl halide under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that improve atom economy and yield. These methods may include transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium intermediates.

Reduction: Reduction reactions can convert the iminium intermediates back to the tetrahydroisoquinoline form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1-Propyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied extensively for their pharmacological properties. Research indicates that these compounds exhibit a range of biological activities including:

- Antiviral Properties : Recent studies have demonstrated that tetrahydroisoquinoline derivatives can effectively inhibit the replication of SARS-CoV-2. For instance, a compound derived from this class showed an EC50 value of 2.78 μM against the virus in human lung cells, indicating significant antiviral activity compared to traditional treatments like chloroquine .

- Anthelmintic Activity : Compounds based on the tetrahydroisoquinoline structure have been identified as effective anthelmintics. They demonstrate a broad spectrum of activity against various parasitic worms, making them valuable in veterinary and human medicine .

- Neuroprotective Effects : Tetrahydroisoquinolines have been associated with neuroprotective effects and are being explored for their potential in treating neurodegenerative disorders. Their ability to modulate neurotransmitter systems may contribute to these protective effects .

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study focusing on novel tetrahydroisoquinoline-based compounds, researchers synthesized two derivatives that were tested for their ability to inhibit SARS-CoV-2. The lead compound demonstrated superior efficacy compared to traditional antiviral agents and was found to act primarily by inhibiting post-entry viral replication .

Case Study 2: Anthelmintic Efficacy

A series of tetrahydroisoquinoline derivatives were evaluated for their anthelmintic properties in both laboratory and field studies. The results indicated that these compounds could effectively reduce worm burdens in infected hosts, showcasing their potential as new treatments for parasitic infections .

Comparative Table of Biological Activities

| Activity Type | Compound Name | EC50 Value (μM) | Selective Index |

|---|---|---|---|

| Antiviral | 1-Propyl-Tetrahydroisoquinoline | 2.78 | >71.94 |

| Anthelmintic | Various Tetrahydroisoquinolines | Varies | Varies |

| Neuroprotective | Tetrahydroisoquinoline Derivatives | N/A | N/A |

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 1-Pr-THIQ·HCl can be contextualized by comparing it to other THIQ derivatives documented in the literature. Key analogs include:

Structural Analogues

Pharmacological and Structural Insights

- Drotaverine HCl: Unlike 1-Pr-THIQ·HCl, Drotaverine features a bulky 3,4-diethoxybenzyl group at N1, enhancing its selectivity for phosphodiesterase IV (PDE IV) inhibition, which underpins its spasmolytic activity .

- Compound 3 (): The 4’-dimethylaminophenyl substituent at N1 and 6,7-dimethoxy groups contribute to its potent analgesic and anti-inflammatory effects, surpassing diclofenac in efficacy . This highlights the role of aromatic substituents in modulating COX or cytokine pathways, whereas 1-Pr-THIQ·HCl’s alkyl chain may favor different mechanisms (e.g., membrane interaction or ion channel modulation).

- MDR-Reversal Derivatives : Substitution patterns (e.g., hydroxypropyl-naphthyloxy groups) in THIQ derivatives enhance P-glycoprotein (P-gp) inhibition, a critical mechanism for overcoming chemotherapy resistance. The propyl group in 1-Pr-THIQ·HCl could offer intermediate lipophilicity for similar applications but requires empirical validation .

Biological Activity

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ) is a derivative of tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of PTHIQ, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant group of alkaloids that exhibit various pharmacological effects, including neuroprotective, anti-inflammatory, and antiviral activities. The structural diversity within this class allows for a wide range of biological interactions.

PTHIQ's mechanism of action is multifaceted and involves interactions with several biological targets:

- Neurotransmitter Modulation : PTHIQ has been shown to influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation may contribute to its neuroprotective effects and potential applications in treating neurodegenerative disorders.

- Antiviral Activity : Recent studies indicate that PTHIQ derivatives exhibit antiviral properties against SARS-CoV-2. For instance, one study demonstrated that a related compound effectively suppressed viral replication in Vero E6 cells with an EC50 of 2.78 μM . This suggests that PTHIQ may share similar antiviral mechanisms.

PTHIQ interacts with various enzymes and proteins, influencing cellular functions. Key biochemical properties include:

- Enzyme Interactions : PTHIQ can act as an inhibitor or modulator of specific enzymes involved in cellular signaling pathways. This interaction can lead to alterations in gene expression and metabolic processes.

- Cellular Effects : The compound's influence on cell signaling pathways can result in significant changes in cellular metabolism and function. For example, it may enhance apoptosis in cancer cells by activating caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective properties | Methyl substitution enhances neuroactivity |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Anti-neuroinflammatory effects | Benzyl group increases lipophilicity |

| 1-Propyl-1,2,3,4-tetrahydroisoquinoline | Antiviral and neuroprotective effects | Propyl substitution affects pharmacokinetics |

Neuroprotective Effects

A study investigated the neuroprotective potential of THIQ derivatives, including PTHIQ. The results indicated that these compounds could reduce oxidative stress and neuronal apoptosis in models of neurodegeneration .

Antiviral Activity

Another significant study highlighted the antiviral efficacy of THIQ derivatives against SARS-CoV-2. The compound exhibited a selective index exceeding 63.49 in Vero E6 cells, indicating potent antiviral activity comparable to established treatments like chloroquine .

Q & A

What are the optimal synthetic routes for 1-propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can side reactions be minimized?

Basic Synthesis:

The compound is synthesized via a multi-step process involving cyclization of phenethylamine derivatives with carbonyl precursors. A typical approach includes:

Condensation : Reacting a substituted phenethylamine with a propyl-containing carbonyl compound under acidic conditions.

Cyclization : Using POCl₃ or HCl gas to facilitate ring closure, forming the tetrahydroisoquinoline core.

Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Purification via recrystallization (ethanol/water) ensures >95% purity, confirmed by HPLC .

Advanced Optimization:

To minimize side products (e.g., over-alkylation), use controlled stoichiometry and low-temperature conditions. Kinetic studies suggest tert-butanol as a solvent reduces byproduct formation by stabilizing intermediates .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Approach:

Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature). For example, conflicting IC₅₀ values in dopamine receptor binding assays may arise from variations in membrane preparation protocols .

Metabolic Stability Testing : Use LC-MS to verify compound integrity during prolonged assays, as hydrochloride salts can hydrolyze under acidic conditions .

Control Experiments : Compare results with structurally similar analogs (e.g., 6,7-dimethoxy derivatives) to isolate substituent-specific effects .

What advanced techniques are recommended for characterizing stereochemical purity in 1-propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Advanced Characterization:

Chiral HPLC : Utilize a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Detection at 254 nm confirms ≥99% enantiomeric excess .

X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (acetonitrile/ether). Data from related compounds show the propyl group adopts a gauche conformation in the solid state .

Dynamic NMR : Monitor rotational barriers of the propyl chain to assess conformational flexibility, which impacts receptor binding .

How should researchers design dose-response studies to evaluate neuroprotective effects in vivo?

Experimental Design:

Animal Models : Use MPTP-induced Parkinson’s disease models in mice. Administer 1–50 mg/kg intraperitoneally, with pharmacokinetic profiling to determine brain penetration (tₘₐₓ ≈ 1.5 hr) .

Endpoint Selection : Measure tyrosine hydroxylase activity in striatal tissue and motor coordination via rotarod tests.

Statistical Power : A sample size of n=10 per group (α=0.05, β=0.2) detects ≥30% effect size. Include positive controls (e.g., selegiline) .

What computational strategies predict the binding affinity of this compound to σ-1 receptors?

Computational Workflow:

Molecular Docking : Use AutoDock Vina with the σ-1 receptor crystal structure (PDB: 5HK1). The propyl group shows hydrophobic interactions with Leu105 and Val106 .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .

QSAR Modeling : Train models on a dataset of 200 tetrahydroisoquinoline derivatives. Key descriptors include logP (optimal 2.5–3.5) and polar surface area (<80 Ų) .

How can impurities in scaled-up synthesis batches be identified and quantified?

Analytical Protocol:

HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect impurities. Common byproducts include N-oxides (m/z +16) and dimeric species .

NMR Spectroscopy : ¹H-NMR (600 MHz, D₂O) identifies propyl chain oxidation products (δ 3.2–3.5 ppm for -CH₂O- groups) .

Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% .

What are the limitations of using this compound in long-term neuropharmacology studies?

Critical Considerations:

Metabolic Clearance : In vitro microsomal assays (human liver S9 fraction) show rapid glucuronidation (t₁/₂ = 12 min), necessitating prodrug strategies for sustained activity .

Blood-Brain Barrier Penetration : LogBB calculations (0.3 ± 0.1) indicate moderate penetration. Structural modifications (e.g., fluorination) may improve bioavailability .

Off-Target Effects : Screen against 50+ GPCRs (Eurofins Cerep panel) to rule out activity at adrenergic or histamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.